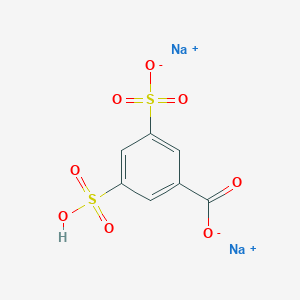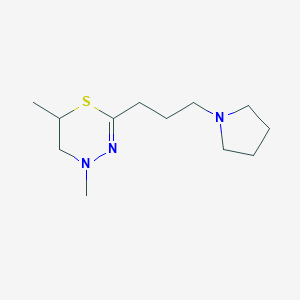
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine (DDPT) is a compound that has been extensively studied for its potential therapeutic applications. DDPT is a member of the thiadiazine family of compounds, which are known to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain. 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory, and to decrease the levels of dopamine, a neurotransmitter that is involved in movement and motivation.
Effets Biochimiques Et Physiologiques
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine has been shown to have a number of biochemical and physiological effects in animal models. These include reducing oxidative stress, inflammation, and apoptosis, as well as increasing antioxidant enzyme activity and reducing lipid peroxidation. 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine has also been shown to improve mitochondrial function and to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine in lab experiments is that it has been extensively studied and its effects are well characterized. However, one limitation is that it can be difficult to obtain in large quantities, which can be a barrier to its use in some experiments.
Orientations Futures
There are a number of future directions for research on 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine. One area of interest is in developing new methods for synthesizing 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine that are more efficient and cost-effective. Another area of research is in exploring the potential therapeutic applications of 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, there is interest in studying the potential side effects of 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine and in developing strategies for minimizing these effects.
Méthodes De Synthèse
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine can be synthesized by the reaction of 2-amino-5,6-dimethyl-4H-1,3,4-thiadiazine with 3-bromopropylamine hydrobromide in the presence of a base. The reaction proceeds through nucleophilic substitution of the bromine atom with the amino group, followed by cyclization to form the thiadiazine ring. The resulting product is then purified by column chromatography to obtain pure 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine.
Applications De Recherche Scientifique
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine has been studied for its potential therapeutic applications in a number of different areas. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
Propriétés
Numéro CAS |
15620-49-2 |
|---|---|
Nom du produit |
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine |
Formule moléculaire |
C12H23N3S |
Poids moléculaire |
241.4 g/mol |
Nom IUPAC |
4,6-dimethyl-2-(3-pyrrolidin-1-ylpropyl)-5,6-dihydro-1,3,4-thiadiazine |
InChI |
InChI=1S/C12H23N3S/c1-11-10-14(2)13-12(16-11)6-5-9-15-7-3-4-8-15/h11H,3-10H2,1-2H3 |
Clé InChI |
SEJFSLCYPSGSFD-UHFFFAOYSA-N |
SMILES |
CC1CN(N=C(S1)CCCN2CCCC2)C |
SMILES canonique |
CC1CN(N=C(S1)CCCN2CCCC2)C |
Synonymes |
5,6-Dihydro-4,6-dimethyl-2-[3-(1-pyrrolidinyl)propyl]-4H-1,3,4-thiadiazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



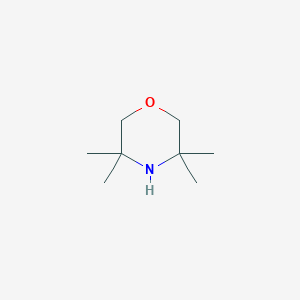
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)

![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)

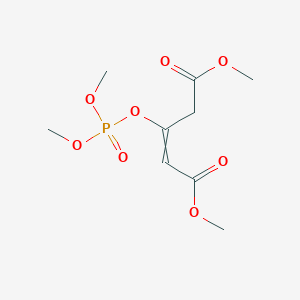
![6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B91221.png)
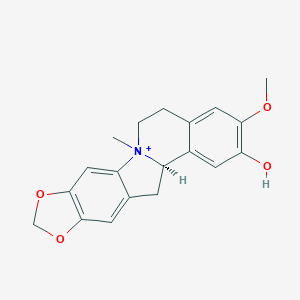
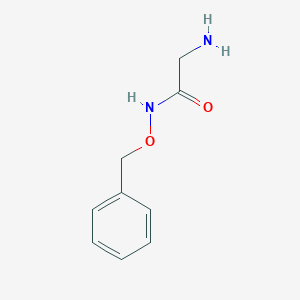
![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)


